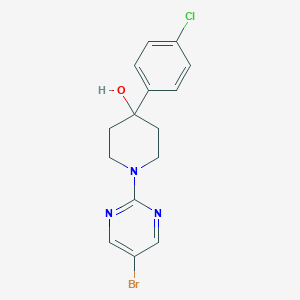![molecular formula C17H23FN6 B12232660 5-fluoro-N,6-dimethyl-N-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}pyrimidin-4-amine](/img/structure/B12232660.png)
5-fluoro-N,6-dimethyl-N-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-N,6-dimethyl-N-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in the structure of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N,6-dimethyl-N-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}pyrimidin-4-amine typically involves multiple steps, starting from basic organic compounds. The process often includes:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the piperidine moiety: This step involves the reaction of the pyrimidine derivative with a piperidine compound, often facilitated by a base.
Fluorination and methylation:
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions would be optimized to maximize yield and purity, often involving high-throughput screening of catalysts and reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N,6-dimethyl-N-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can result in the replacement of the fluorine atom with other functional groups.
Scientific Research Applications
5-fluoro-N,6-dimethyl-N-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-fluoro-N,6-dimethyl-N-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to alterations in biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine derivatives: Compounds like 2,4-diaminopyrimidine and 5-fluorouracil share structural similarities.
Piperidine derivatives: Compounds such as piperidine-4-carboxylic acid and 1-methylpiperidine.
Uniqueness
What sets 5-fluoro-N,6-dimethyl-N-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}pyrimidin-4-amine apart is its unique combination of functional groups, which confer specific chemical properties and biological activities. The presence of both fluorine and methyl groups, along with the pyrimidine and piperidine moieties, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H23FN6 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
5-fluoro-N,6-dimethyl-N-[[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C17H23FN6/c1-12-8-19-17(20-9-12)24-6-4-14(5-7-24)10-23(3)16-15(18)13(2)21-11-22-16/h8-9,11,14H,4-7,10H2,1-3H3 |
InChI Key |
MBGBVTBBUWSFRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCC(CC2)CN(C)C3=NC=NC(=C3F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B12232577.png)
![1-[(4-fluorophenyl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12232578.png)
![N-tert-butyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide](/img/structure/B12232583.png)
![butyl{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B12232590.png)
![4-(Difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12232596.png)
![1-{Pyrazolo[1,5-a]pyrimidin-5-yl}azetidine](/img/structure/B12232597.png)
![N-[(1-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12232600.png)
![N-[(1,4-dioxan-2-yl)methyl]-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12232603.png)
![N-[(oxolan-2-yl)methyl]thieno[3,2-c]pyridin-4-amine](/img/structure/B12232617.png)
![1-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B12232622.png)
![3-tert-butyl-6-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12232640.png)

![1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B12232650.png)
![1-(4-fluorophenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12232658.png)
